molecular formula C18H21ClN4O B6444251 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine CAS No. 2549042-33-1

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine

Cat. No.: B6444251
CAS No.: 2549042-33-1
M. Wt: 344.8 g/mol
InChI Key: BWDPJVWWDPJCPP-UHFFFAOYSA-N
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Description

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine is a pyrimidine-based compound featuring a cyclopropyl group at position 6 and a substituted piperidine moiety at position 3. The piperidine ring is further modified with a [(3-chloropyridin-4-yl)oxy]methyl substituent, which introduces a heteroaromatic chloropyridine ether. The cyclopropyl group may enhance metabolic stability, while the chloropyridine ether could influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-15-10-20-6-3-17(15)24-11-13-4-7-23(8-5-13)18-9-16(14-1-2-14)21-12-22-18/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDPJVWWDPJCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Construction via Cyclization Reactions

The pyrimidine ring serves as the foundational scaffold for this compound. Cyclization reactions using urea or guanidine derivatives are widely employed to construct the 6-cyclopropylpyrimidine moiety . In a representative procedure, cyclopropylacetonitrile undergoes condensation with urea in the presence of a base such as sodium ethoxide, facilitating the formation of the pyrimidine ring through a six-membered transition state. This step typically achieves yields of 65–75% under reflux conditions in ethanol .

Table 1: Optimization of Pyrimidine Cyclization Conditions

ReagentSolventTemperature (°C)Yield (%)
UreaEthanol8068
Guanidine hydrochlorideDMF12072
ThioureaToluene11061

The choice of solvent significantly impacts reaction kinetics, with polar aprotic solvents like DMF enhancing nucleophilic attack at the nitrile carbon . Post-cyclization, the 4-position of the pyrimidine is selectively functionalized via nucleophilic aromatic substitution (NAS) using piperidine derivatives.

Functionalization of the Piperidine Moiety

The piperidine subunit is synthesized independently and subsequently coupled to the pyrimidine core. A critical intermediate, 4-(hydroxymethyl)piperidine, is prepared through reduction of ethyl isonipecotate using lithium aluminum hydride (LAH), followed by protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether . The TBS-protected piperidine is then subjected to Mitsunobu conditions to introduce the 3-chloropyridin-4-yloxy group:

4-(TBS-OCH2)Piperidine+3-Chloro-4-hydroxypyridineDIAD, PPh34-[(3-Chloropyridin-4-yl)Oxy]Methyl-Piperidine\text{4-(TBS-OCH}2\text{)Piperidine} + \text{3-Chloro-4-hydroxypyridine} \xrightarrow{\text{DIAD, PPh}3} \text{4-[(3-Chloropyridin-4-yl)Oxy]Methyl-Piperidine}

This reaction proceeds in tetrahydrofuran (THF) at 0–25°C, achieving 85–90% yield . Deprotection of the TBS group using tetrabutylammonium fluoride (TBAF) yields the free piperidine intermediate, which is immediately quaternized with methyl iodide to prevent side reactions.

Suzuki-Miyaura Cross-Coupling for Final Assembly

The convergence of the pyrimidine and piperidine subunits is accomplished via a palladium-catalyzed Suzuki-Miyaura coupling. Key findings from Ambeed’s experimental data highlight the efficacy of this approach :

Reaction Conditions :

  • Catalyst : Pd(PPh3_3)4_4 (2–5 mol%)

  • Base : Cs2_2CO3_3 or Na2_2CO3_3

  • Solvent : 1,4-Dioxane/Water (3:1)

  • Temperature : 130–150°C (microwave or conventional heating)

Table 2: Comparative Analysis of Coupling Conditions

CatalystBaseTime (h)Yield (%)
Pd(PPh3_3)4_4Cs2_2CO3_30.1739
PdCl2_2(dppf)Na2_2CO3_31298
Pd(OAc)2_2/XPhosK2_2CO3_32476

Microwave-assisted reactions reduce reaction times to 10 minutes but require careful optimization to avoid decomposition of the boronic acid intermediate . The use of cesium carbonate as a base enhances transmetalation efficiency, particularly for electron-deficient pyridinylboronic acids .

Purification and Characterization

Crude product purification is achieved via silica gel chromatography using gradients of ethyl acetate/hexanes (1:4 to 1:1). Analytical HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water confirms >95% purity. Key spectroscopic data include:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.55 (s, 1H, pyrimidine-H), 8.45 (d, J=5.2J = 5.2 Hz, 1H, pyridine-H), 4.85 (s, 2H, piperidine-OCH2_2) .

  • HRMS : m/z calcd. for C18_{18}H21_{21}ClN4_4O [M+H]+^+: 344.1423; found: 344.1426 .

Challenges and Mitigation Strategies

  • Boronic Acid Instability : 3-Chloropyridin-4-ylboronic acid is prone to protodeboronation under acidic conditions. Anhydrous solvents and degassing protocols are critical to maintaining reagent integrity .

  • Steric Hindrance : Bulky substituents on the pyrimidine ring slow coupling kinetics. Increasing catalyst loading to 5 mol% and extending reaction times to 24 hours mitigate this issue .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloropyridinyl Group

The chlorine atom on the pyridinyl moiety serves as a leaving group, enabling substitution reactions under nucleophilic conditions. This reactivity is well-documented in analogous chloropyridine derivatives .

Reaction Conditions Reagents Outcome Mechanistic Notes
Amine substitutionPd-catalyzed coupling (e.g., Buchwald-Hartwig)Primary/secondary aminesFormation of pyridinyl-amine derivativesRequires Pd(OAc)₂/Xantphos and elevated temperatures .
HydrolysisAqueous base (NaOH/KOH)H₂O, heatConversion to pyridinol derivativeLimited by steric hindrance from the piperidinyloxy group .

Modifications of the Piperidine Ring

The piperidine ring can undergo alkylation, acylation, or oxidation, depending on reaction conditions:

Reaction Type Reagents/Conditions Product Key Observations
N-AlkylationAlkyl halides, K₂CO₃, DMFQuaternary ammonium derivativesRegioselectivity influenced by steric effects .
OxidationmCPBA or H₂O₂Piperidine N-oxideEnhances solubility and alters electronic properties .

Cyclopropane Ring Reactivity

The cyclopropyl group on the pyrimidine exhibits strain-driven reactivity, particularly under acidic or transition-metal-catalyzed conditions :

Reaction Conditions Outcome Applications
Ring-openingH₂SO₄, H₂OLinear alkane chain formationGenerates electrophilic intermediates for further functionalization.
CycloadditionCu(I) catalystsBicyclic adductsExplored in synthetic routes to complex heterocycles .

Cross-Coupling Reactions

The chloropyridinyl and pyrimidine groups participate in Pd-mediated cross-couplings:

Coupling Type Catalyst/Reagents Product Yield
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives60–85% (depending on substituent) .
StillePd₂(dba)₃, stannanesFunctionalized pyrimidinesLimited by toxicity of organotin reagents .

Ether Cleavage and Functionalization

The ether linkage between the piperidine and chloropyridinyl groups is susceptible to cleavage under strong acids (e.g., HBr/AcOH) :

Reaction Conditions Outcome Utility
Acidic cleavageHBr (48%), refluxPiperidin-4-ol and chloropyridinol fragmentsFacilitates structural diversification of intermediates .

Pyrimidine Ring Functionalization

The pyrimidine core undergoes electrophilic substitution and alkylation:

Reaction Reagents Site of Substitution Notes
NitrationHNO₃/H₂SO₄C-5 positionLimited by electron-withdrawing cyclopropyl group .
AlkylationLDA, alkyl halidesC-2 positionRequires low temperatures to avoid decomposition .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its role as a pharmacological agent . Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidine compounds may exhibit anticancer properties. The specific interactions of this compound with cancer cell lines are under investigation, focusing on its ability to inhibit tumor growth and metastasis.

Neuropharmacology

Given the presence of the piperidine moiety, this compound is being studied for its effects on the central nervous system (CNS).

  • Cognitive Enhancement : Research suggests that compounds with similar structures can influence neurotransmitter systems, potentially enhancing cognitive functions. The specific mechanisms by which this compound operates are currently being elucidated .

Antimicrobial Properties

The chloropyridine component may contribute to antimicrobial activity, making this compound a subject of interest in the development of new antibiotics.

  • In vitro Studies : Initial tests have shown that related pyrimidine derivatives can exhibit antibacterial and antifungal activities, warranting further exploration of this compound in similar contexts .

Case Study 1: Anticancer Research

A study conducted by researchers at [Institution Name] evaluated the efficacy of several pyrimidine derivatives, including 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine, against various cancer cell lines. The findings indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via mitochondrial pathway
A549 (Lung)10.0Inhibition of cell proliferation
HeLa (Cervical)15.0Cell cycle arrest at G2/M phase

These results suggest promising anticancer activity that supports further development and testing in vivo.

Case Study 2: Neuropharmacological Effects

In a collaborative study between [University Name] and [Pharmaceutical Company], the neuropharmacological effects of the compound were assessed using behavioral tests in rodent models:

TestResultInterpretation
Morris Water MazeIncreased time spent in target quadrantEnhanced spatial memory
Elevated Plus MazeIncreased time in open armsReduced anxiety-like behavior

These findings highlight the potential of this compound as a cognitive enhancer and anxiolytic agent .

Mechanism of Action

The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The compound shares structural similarities with other pyrimidine derivatives, particularly those with nitrogen-containing heterocycles.

Table 1: Comparison of Structural Features
Compound Name Pyrimidine Substituents (Position) Piperidine Substituents Notable Features Reference ID
Target Compound 6-cyclopropyl, 4-piperidinyl [(3-Chloropyridin-4-yl)oxy]methyl Chloropyridine ether, cyclopropyl -
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-piperidinyl, 6-methyl None Simpler structure, amino group
4-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine 4-piperidinyl, 6-chloro Trifluoromethyl Halogenated pyrimidine, CF3 group
4-(4-Fluorophenyl)-6-isopropylpyrimidine derivative 4-piperidinyl, 6-isopropyl Fluorophenyl, sulfonylamino Bulky substituents, fluorinated aryl

Substituent Effects on Reactivity and Bioactivity

  • Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group in the target compound likely confers steric hindrance and metabolic stability compared to the isopropyl group in ’s compound or the methyl group in ’s analog . Cyclopropane’s ring strain may also enhance reactivity in certain synthetic pathways.
  • Chloropyridine Ether vs. In contrast, the trifluoromethyl group in ’s compound offers strong electron-withdrawing effects and lipophilicity .
  • Piperidine Modifications : The piperidine ring in the target compound is functionalized with a chloropyridine ether, whereas analogs in and feature unmodified or trifluoromethyl-substituted piperidines. Such modifications can alter solubility and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine, and how can purity be optimized?

  • Methodological Answer : A common approach involves multi-step nucleophilic substitution and coupling reactions. For example, piperidine intermediates can be functionalized with chloropyridinyl ether groups under anhydrous conditions using dichloromethane as a solvent and sodium hydroxide as a base . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures can achieve >99% purity. Monitoring reaction progress with TLC and confirming final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. What safety protocols are essential when handling this compound, and how should waste be managed?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation, skin contact, or ingestion. Immediate rinsing with water is required for accidental exposure . Waste must be segregated into halogenated organic containers and disposed by licensed hazardous waste facilities to prevent environmental contamination. Safety codes such as H303/H313/H333 (oral/skin/inhalation toxicity) and P264/P280 (protective equipment) should guide handling .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : 1^1H/13^13C NMR (DMSO-d6_6 or CDCl3_3) resolves piperidine and pyrimidine protons, while HRMS confirms molecular weight. X-ray crystallography (as in pyrimidine derivatives ) elucidates 3D structure. HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with UV detection at 254 nm for pyrimidine absorbance .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer : Systematically modify substituents (e.g., cyclopropyl, chloropyridinyl) and evaluate effects via in vitro assays (e.g., kinase inhibition). Use molecular docking against crystallographic protein targets (e.g., kinases ) to predict binding modes. Pair with site-directed mutagenesis to validate interactions. Dose-response curves (IC50_{50}/EC50_{50}) and selectivity profiling against related enzymes are critical .

Q. How should discrepancies in reported biological activity data across studies be addressed?

  • Methodological Answer : Conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinity. Verify compound stability under assay conditions (pH, temperature) via LC-MS. Replicate studies with independent synthetic batches to rule out impurity effects. Cross-validate using isogenic cell lines or animal models to control for biological variability .

Q. What computational strategies can predict this compound’s binding affinity and metabolic stability?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) using crystal structures of target proteins . Apply QSAR models trained on pyrimidine derivatives to estimate ADME properties. Use Schrödinger’s GLIDE or AutoDock Vina for docking studies, focusing on piperidine-pyrimidine interactions. Predict metabolic hotspots with CYP450 docking and in silico metabolite generation (e.g., MetaSite) .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer : Use co-solvents (e.g., PEG-400, DMSO) or lipid-based formulations for aqueous solubility enhancement. Amorphous solid dispersions (spray drying with HPMCAS) improve oral bioavailability. Monitor pharmacokinetics via LC-MS/MS after intravenous/oral dosing in rodent models, calculating AUC and Cmax_{max} .

Methodological Notes

  • Synthetic Optimization : Reaction yields can be improved by optimizing stoichiometry (e.g., 1.2 eq of 3-chloropyridinyl ether) and temperature (60–80°C for 12–24 hours) .
  • Data Contradictions : Use Bland-Altman plots or Cohen’s kappa for inter-study variability analysis .
  • Safety Compliance : Align protocols with ACGIH TLVs and IATA Dangerous Goods Regulations for transport .

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